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molecular formula C9H8N2O3 B171884 5-Methoxy-4-nitro-1H-indole CAS No. 135531-92-9

5-Methoxy-4-nitro-1H-indole

Cat. No. B171884
M. Wt: 192.17 g/mol
InChI Key: NPFMBMRULROMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492560B2

Procedure details

The crude 5-methoxy-4-nitroindole-2-carboxylic acid (720 mg, 3.05 mmol), quinoline (9 ml) and copper chromite (180 mg) were stirred together. Nitrogen was gently bubbled through the mixture for 5 minutes, then the mixture was heated quickly to 225° C., and stirred at this temperature for 40 minutes under an atmosphere of nitrogen. The mixture was cooled to ambient temperature diluted with ethyl acetate (80 ml) and the insoluble material filtered off. The filtrate was extracted twice with aqueous hydrochloric acid (2M) and then with saturated aqueous sodium hydrogen carbonate solution. The ethyl acetate layer was dried (MgSO4), evaporated and the residue purified by silica column chromatography eluting with dichloromethane to give 5-methoxy-4-nitroindole (129 mg, 22%).
Name
5-methoxy-4-nitroindole-2-carboxylic acid
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:15]([O-:17])=[O:16])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](C(O)=O)=[CH:6]2.N1C2C(=CC=CC=2)C=CC=1>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][O:2][C:3]1[C:4]([N+:15]([O-:17])=[O:16])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2 |f:2.3|

Inputs

Step One
Name
5-methoxy-4-nitroindole-2-carboxylic acid
Quantity
720 mg
Type
reactant
Smiles
COC=1C(=C2C=C(NC2=CC1)C(=O)O)[N+](=O)[O-]
Name
Quantity
9 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
180 mg
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 40 minutes under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was gently bubbled through the mixture for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (80 ml)
FILTRATION
Type
FILTRATION
Details
the insoluble material filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted twice with aqueous hydrochloric acid (2M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC=1C(=C2C=CNC2=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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